molecular formula C15H14ClNO4S B4744993 METHYL 3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE

METHYL 3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE

Cat. No.: B4744993
M. Wt: 339.8 g/mol
InChI Key: HEPPEYYWHMDEOH-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)methanesulfonamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorophenyl group, and a methanesulfonamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)methanesulfonamido]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzylamine and methyl 3-aminobenzoate.

    Formation of Methanesulfonamide: 4-chlorobenzylamine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-chlorobenzylmethanesulfonamide.

    Coupling Reaction: The resulting 4-chlorobenzylmethanesulfonamide is then coupled with methyl 3-aminobenzoate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)methanesulfonamido]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Reactions: Products with different substituents on the aromatic ring.

    Hydrolysis: Methyl 3-[(4-chlorophenyl)methanesulfonamido]benzoic acid.

    Reduction: Corresponding amines or other reduced forms.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)methanesulfonamido]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)methanesulfonamido]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methanesulfonamido group can enhance its binding affinity to certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(chlorosulfonyl)methyl]benzoate
  • Methyl 3-[(4-bromophenyl)methanesulfonamido]benzoate
  • Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate

Uniqueness

Methyl 3-[(4-chlorophenyl)methanesulfonamido]benzoate is unique due to the specific combination of functional groups it possesses. The presence of the chlorophenyl group and the methanesulfonamido group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methylsulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)12-3-2-4-14(9-12)17-22(19,20)10-11-5-7-13(16)8-6-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPEYYWHMDEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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